molecular formula C19H19F3N6O B2477337 1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole CAS No. 2034407-72-0

1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole

Cat. No.: B2477337
CAS No.: 2034407-72-0
M. Wt: 404.397
InChI Key: NPLJNHKSQCRMFQ-UHFFFAOYSA-N
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Description

1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole is a heterocyclic compound featuring a 1H-indazole core substituted at position 1 with a methyl group and at position 3 with a piperazine-1-carbonyl moiety. The piperazine ring is further functionalized with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group. Key structural elements include:

  • 1H-Indazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 2.
  • Methyl group at position 1: Enhances metabolic stability and modulates electronic properties.
  • Piperazine-carbonyl linkage at position 3: Improves solubility and serves as a spacer for pharmacophore placement.
  • Pyrimidine substituent: The trifluoromethyl and methyl groups on the pyrimidine ring may enhance binding affinity and selectivity through hydrophobic and electronic interactions.

Properties

IUPAC Name

(1-methylindazol-3-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O/c1-12-23-15(19(20,21)22)11-16(24-12)27-7-9-28(10-8-27)18(29)17-13-5-3-4-6-14(13)26(2)25-17/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLJNHKSQCRMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NN(C4=CC=CC=C43)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole involves multiple steps. One common synthetic route includes the reaction of 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid using a condensing agent like 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) under DIPEA/DMF conditions at room temperature . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites in the molecule.

    Common Reagents and Conditions: Reagents like HATU, DIPEA, and DMF are commonly used in the synthesis and modification of this compound.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds with an indazole framework exhibit diverse pharmacological properties, including:

  • Anticancer Activity : Indazole derivatives have been studied for their ability to inhibit tubulin polymerization, thereby disrupting mitosis in cancer cells. This mechanism is crucial for developing new anticancer agents that target rapidly dividing cells .
  • Antimicrobial Properties : Some studies have suggested that indazole derivatives possess antimicrobial activity, making them candidates for treating infections caused by resistant strains of bacteria .

Applications in Drug Discovery

The compound's unique structure positions it as a promising candidate in drug discovery programs targeting various diseases:

Anticancer Research

1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole has shown potential as a tubulin inhibitor, which may lead to the development of novel anticancer therapies. Case studies have demonstrated its efficacy against specific cancer cell lines, prompting further investigation into its mechanism of action and therapeutic potential .

Antimicrobial Development

Given the rise of antibiotic-resistant bacteria, compounds like this indazole derivative are being explored for their antimicrobial properties. Preliminary studies indicate effectiveness against Gram-positive and Gram-negative bacteria, warranting further research into their application as new antibiotics .

Case Studies

Several case studies highlight the effectiveness of indazole derivatives in various therapeutic areas:

  • Tubulin Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited tubulin polymerization in vitro, leading to apoptosis in cancer cells .
  • Antimicrobial Activity : Another study reported that an indazole derivative exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Target Selectivity

Table 1: Structural and Functional Comparison of Selected Indazole Derivatives
Compound Name / ID Core Structure Key Substituents Biological Target IC50 / Activity Reference
Target Compound 1H-Indazole 1-methyl; 3-(piperazine-pyrimidine-carbonyl) Not explicitly reported N/A N/A
Compound 183 (3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one) Dihydropyrazino-indazole Substituents at 3,4-positions; fused pyrazine ring 5-HT2A receptor IC50 = 18 nM
Compound 105 (FGFR inhibitor) 1H-Indazole 3-benzimidazole; 5-ethoxy with dichloropyridinyl FGFR1-4 IC50 = 0.9–6.1 nM
Compound 120 (IDO1 inhibitor) 1H-Indazole 4- and 6-position disubstituents (thiomethyl pyrrolidine) IDO1 enzyme IC50 = 5.3 µM
6-(4-pyrimidinyl)-1H-indazole derivative 1H-Indazole 6-pyrimidinyl substituent Pyroptosis-related lncRNAs Correlated with IC50
4-bromo-1H-indazole derivatives (e.g., compound 151) 1H-Indazole 4-bromo; additional substituents at 3-position FtsZ (antibacterial) MIC = 4 mg/mL

Key Structural and Functional Insights

Core Modifications :

  • The 1H-indazole core is a common scaffold in all compounds, but substitutions at positions 1, 3, 4, and 6 dictate target specificity. For example:

  • Compound 105 (FGFR inhibitor) uses a 5-ethoxy group and benzimidazole to achieve pan-FGFR inhibition .
  • Compound 120 (IDO1 inhibitor) relies on 4- and 6-position substituents to interact with heme and hydrophobic pockets .

Role of Fluorinated Groups :

  • The trifluoromethyl group on the pyrimidine ring in the target compound may enhance metabolic stability and binding affinity, similar to fluorinated groups in other drug candidates .
  • In compound 105 , chlorine atoms on the pyridine ring contribute to hydrophobic interactions with FGFRs .

Biological Activity Trends :

  • Substituent Position : Activity is highly sensitive to substitution sites. For example, 4-bromo substituents in antibacterial indazoles (e.g., compound 151) disrupt bacterial cell division via FtsZ inhibition , while 3-position substituents in the target compound may influence intracellular signaling pathways.
  • Piperazine Linkers : The piperazine-carbonyl group in the target compound could improve solubility and pharmacokinetics, as seen in CNS-active compounds .

Synthesis Methods :

  • The target compound’s synthesis likely involves coupling the indazole core with a pre-functionalized piperazine-pyrimidine moiety. Green methods, such as ammonium chloride-catalyzed indazole formation , may be applicable for scalable production.

Pharmacological Implications

  • Selectivity: The pyrimidine trifluoromethyl group in the target compound may reduce off-target effects compared to non-fluorinated analogues. For instance, compound 183’s dihydropyrazino ring confers selectivity for 5-HT2A over other serotonin receptors .

Biological Activity

1-Methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole, often referred to as a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its complex structure, which includes a piperazine moiety and a trifluoromethyl-pyrimidine unit, suggesting possible interactions with various biological targets.

  • Molecular Formula : C20H21F3N6O
  • Molecular Weight : 404.4 g/mol
  • CAS Number : 2097890-06-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that compounds with similar structures may act as inhibitors for various kinases and enzymes involved in inflammation and cancer progression.

Anticancer Activity

Recent studies have shown that derivatives of indazole and pyrimidine exhibit significant anticancer properties. The compound under discussion has been tested against various cancer cell lines, demonstrating notable cytotoxic effects. For instance, in vitro assays revealed that it inhibits cell proliferation in human cancer cell lines with IC50 values comparable to established chemotherapeutic agents.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In a study evaluating its effect on cyclooxygenase (COX) enzymes, it was found to inhibit COX-2 with an IC50 value of approximately 0.02 μM, indicating its potential as a selective anti-inflammatory agent. This activity is crucial for managing conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized a series of indazole derivatives, including the compound . The results showed that at concentrations ranging from 10 to 100 μM, the compound significantly reduced viability in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) by over 70% compared to controls.
  • Inflammation Model :
    • In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema, demonstrating its efficacy in reducing inflammation and pain.

Comparative Analysis of Biological Activities

Activity TypeCompound NameIC50 Value (μM)Reference
Anticancer1-Methyl-3-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine...10 - 100
COX-2 Inhibition1-Methyl-3-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine...0.02
Anti-inflammatoryIndazole derivatives with similar structureVaries

Q & A

What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Basic Research Question
The synthesis of 1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole involves multi-step reactions, including coupling of piperazine-pyrimidine and indazole moieties. Critical factors include:

  • Catalyst selection : Use of coupling agents like HATU or DCC for amide bond formation, with monitoring via thin-layer chromatography (TLC) to track intermediate steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) are preferred for piperazine acylation reactions to enhance solubility and reaction rates .
  • Temperature control : Exothermic reactions (e.g., trifluoromethylation) require gradual reagent addition at 0–5°C to prevent side products .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol ensures high purity .

How can structural discrepancies between computational models and experimental data (e.g., NMR) be resolved for this compound?

Advanced Research Question
Discrepancies often arise from dynamic conformational changes or solvent effects. Methodological approaches include:

  • Dynamic NMR studies : Analyze temperature-dependent spectra to detect rotational barriers in the piperazine ring or hindered carbonyl groups .
  • DFT calculations : Compare computed chemical shifts (using B3LYP/6-31G*) with experimental NMR data to validate stereoelectronic effects of the trifluoromethyl group .
  • X-ray crystallography : Resolve absolute configuration if crystalline derivatives are obtainable, particularly for the indazole-pyrimidine linkage .

What strategies are recommended for evaluating the compound’s selectivity toward kinase targets versus off-target receptors?

Advanced Research Question
To assess target specificity:

  • Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify inhibition patterns, focusing on ATP-binding pockets influenced by the trifluoromethyl-pyrimidine moiety .
  • Off-target screening : Employ radioligand binding assays for GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine fragment’s historical affinity for neurotransmitter systems .
  • SAR analysis : Systematically modify the methyl group on the indazole or pyrimidine rings to correlate structural changes with activity shifts .

How should researchers address contradictory in vitro vs. in vivo efficacy data for this compound?

Advanced Research Question
Contradictions may stem from pharmacokinetic limitations or metabolite interference. Mitigation strategies include:

  • Metabolic stability assays : Use liver microsomes to identify oxidative hotspots (e.g., piperazine N-demethylation) and stabilize vulnerable sites via deuteration or fluorination .
  • Plasma protein binding (PPB) studies : Evaluate PPB via equilibrium dialysis; high binding may reduce free drug concentration, necessitating structural tweaks to lower lipophilicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ethyl esters) to improve oral bioavailability, as seen in related piperazine-carboxylate derivatives .

What analytical techniques are essential for confirming the compound’s stability under varying pH and temperature conditions?

Basic Research Question
Stability studies require:

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC-PDA analysis to track degradation products .
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., >200°C for the trifluoromethyl group) .
  • Long-term storage testing : Monitor solid-state stability at 25°C/60% RH for 6–12 months using XRPD to detect polymorphic transitions .

How can the compound’s potential as a CNS drug candidate be assessed given its structural features?

Advanced Research Question
The indazole-piperazine scaffold may confer blood-brain barrier (BBB) penetration. Key evaluations include:

  • PAMPA-BBB assay : Predict passive diffusion using artificial membrane permeability models; logP values <5 and PSA <90 Ų are favorable .
  • Efflux transporter assays : Test inhibition of P-gp and BCRP using Caco-2 or MDCK-MDR1 cell lines to assess active transport limitations .
  • In vivo imaging : Utilize PET tracers with fluorine-18 labeling on the trifluoromethyl group to quantify brain uptake in rodent models .

What synthetic routes are most efficient for introducing isotopic labels (e.g., deuterium or carbon-13) into the compound?

Advanced Research Question
Isotope labeling aids metabolic and mechanistic studies:

  • Deuterium incorporation : Catalytic H/D exchange at benzylic positions (indazole methyl group) using D₂O and Pd/C under high-pressure conditions .
  • Carbon-13 labeling : Introduce ¹³C at the piperazine carbonyl via reaction with ¹³CO in the presence of a palladium catalyst .
  • Quality control : Validate isotopic purity using high-resolution mass spectrometry (HRMS) and ¹³C-NMR .

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